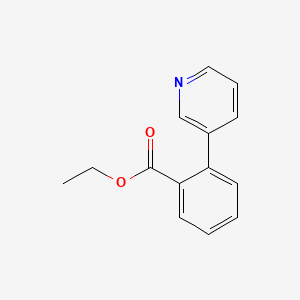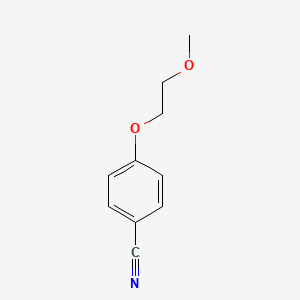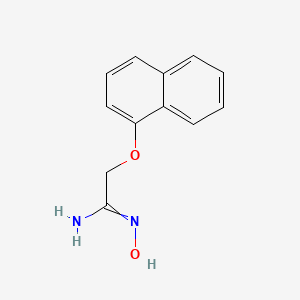
Ethyl-1,2,3,4-Tetrahydrochinolin-4-carboxylat
Übersicht
Beschreibung
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound is used in the development of dyes and photosensitizers.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Wirkmechanismus
Target of Action
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities and are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Result of Action
Tetrahydroquinoline derivatives are known for their notable biological activity
Biochemische Analyse
Biochemical Properties
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of tetrahydroquinoline derivatives. These enzymes facilitate the formation of the compound through a series of biochemical reactions, including condensation and cyclization processes. The nature of these interactions is primarily catalytic, where the enzymes act as catalysts to accelerate the reaction rates without being consumed in the process .
Cellular Effects
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of enzymes involved in the breakdown of tetrahydroquinoline derivatives, thereby increasing their intracellular levels. Additionally, ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .
Metabolic Pathways
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and influence its biological activity. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its precise mechanisms of action and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production methods for ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: This compound has a similar structure but differs in the position of the nitrogen atom within the bicyclic system.
1,2,3,4-Tetrahydroisoquinoline: This compound is a secondary amine with notable biological activity and is widely studied for its medicinal properties.
Uniqueness: Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of an ester functional group, which can be further modified to enhance its biological activity or chemical reactivity.
Eigenschaften
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGAOSLPHJFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497242 | |
| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24562-76-3 | |
| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















